6-Sulfanylhexanal
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Overview
Description
6-Sulfanylhexanal: is an organic compound with the molecular formula C₆H₁₂OS Hexanal, 6-mercapto . This compound contains a hexanal backbone with a sulfanyl (thiol) group attached to the sixth carbon atom. The presence of both aldehyde and thiol functional groups makes it a versatile compound in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Sulfanylhexanal can be synthesized through several methods. One common approach involves the thiolation of hexanal. This can be achieved by reacting hexanal with a thiolating agent such as hydrogen sulfide (H₂S) in the presence of a catalyst. Another method involves the oxidation of 6-mercaptohexanol to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: 6-Mercaptohexanol.
Substitution: Various substituted hexanals.
Scientific Research Applications
Chemistry: 6-Sulfanylhexanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study thiol-based redox processes. It can also be used to modify proteins and peptides through thiol-ene reactions .
Medicine: The compound’s ability to form disulfide bonds makes it useful in drug design and development. It can be incorporated into drug molecules to enhance their stability and efficacy .
Industry: this compound is used in the production of fragrances and flavors. Its unique odor profile makes it a valuable component in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism of action of 6-sulfanylhexanal involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity can be exploited in drug design to target specific proteins and pathways .
Comparison with Similar Compounds
Hexanal: Lacks the thiol group, making it less reactive in thiol-specific reactions.
6-Mercaptohexanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 6-Sulfanylhexanal’s combination of aldehyde and thiol functional groups makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
915278-52-3 |
---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
6-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2 |
InChI Key |
XFUJHZNLKQHQMO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC=O)CCS |
Origin of Product |
United States |
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